2-Amino-N-(p-tolyl)-3a,4,5,6,7,7a-hexahydrobenzo[b]thiophene-3-carboxamide
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Overview
Description
2-Amino-N-(p-tolyl)-3a,4,5,6,7,7a-hexahydrobenzo[b]thiophene-3-carboxamide is a heterocyclic compound that contains a thiophene ring. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 2-Amino-N-(p-tolyl)-3a,4,5,6,7,7a-hexahydrobenzo[b]thiophene-3-carboxamide, can be achieved through several methods. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and the use of renewable resources, are becoming increasingly popular in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(p-tolyl)-3a,4,5,6,7,7a-hexahydrobenzo[b]thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-Amino-N-(p-tolyl)-3a,4,5,6,7,7a-hexahydrobenzo[b]thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Amino-N-(p-tolyl)-3a,4,5,6,7,7a-hexahydrobenzo[b]thiophene-3-carboxamide involves its interaction with molecular targets such as NRF2. By activating NRF2, the compound can induce the expression of antioxidant enzymes, which help protect cells from oxidative stress and inflammation . This activation disrupts the interaction between NRF2 and its inhibitor, KEAP1, leading to increased NRF2 activity .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiophene-3-carboxylic acid esters: Known for their antibacterial activity.
Suprofen: A 2-substituted thiophene used as a nonsteroidal anti-inflammatory drug.
Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.
Uniqueness
2-Amino-N-(p-tolyl)-3a,4,5,6,7,7a-hexahydrobenzo[b]thiophene-3-carboxamide is unique due to its specific structure, which allows it to interact with NRF2 and exhibit anti-inflammatory properties. This makes it a promising candidate for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C16H20N2OS |
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Molecular Weight |
288.4 g/mol |
IUPAC Name |
2-amino-N-(4-methylphenyl)-3a,4,5,6,7,7a-hexahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C16H20N2OS/c1-10-6-8-11(9-7-10)18-16(19)14-12-4-2-3-5-13(12)20-15(14)17/h6-9,12-13H,2-5,17H2,1H3,(H,18,19) |
InChI Key |
JJAFUSJSHUDRMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(SC3C2CCCC3)N |
Origin of Product |
United States |
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